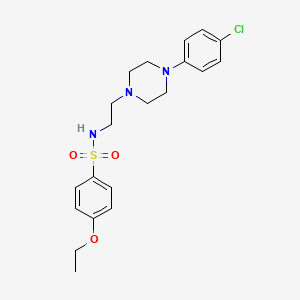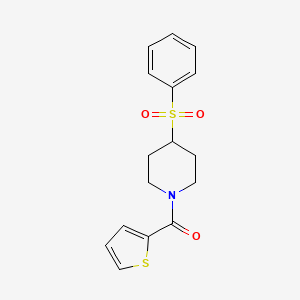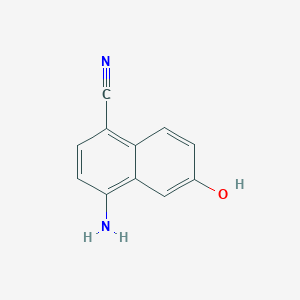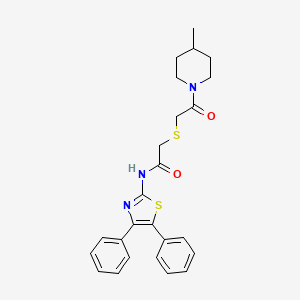
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and an ethoxybenzenesulfonamide moiety, which contribute to its unique chemical properties and biological activities.
Mecanismo De Acción
Target of Action
The primary target of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide is the D4 dopamine receptor . Dopamine receptors are critical for many physiological functions, including motor control, cognition, and reward. The D4 receptor subtype is known to be involved in the mediation of cognitive processes and behaviors .
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 receptor, potentially altering its function.
Biochemical Pathways
dopaminergic signaling pathway . This pathway plays a key role in the reward system of the brain, and alterations in this pathway can have significant effects on behavior and cognition .
Pharmacokinetics
It is known that the compound issoluble in DMSO , which suggests it may have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its interaction with the D4 dopamine receptor. By acting as a ligand for this receptor, it could potentially alter dopaminergic signaling , leading to changes in cognition, behavior, and other physiological processes .
Análisis Bioquímico
Biochemical Properties
In biochemical reactions, N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide interacts with several enzymes and proteins. It has been found to have a high affinity for the dopamine D4 receptor, indicating that it may interact with this protein in the body . The nature of these interactions is likely due to the structural features of the compound, which allow it to bind to the receptor and exert its effects .
Cellular Effects
The effects of this compound on cells are largely related to its interaction with the dopamine D4 receptor. By binding to this receptor, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the dopamine D4 receptor. This binding can lead to changes in gene expression and potentially influence enzyme activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl derivative reacts with the piperazine ring.
Attachment of the Ethoxybenzenesulfonamide Moiety: The final step involves the coupling of the ethoxybenzenesulfonamide moiety to the piperazine derivative through a sulfonamide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Aplicaciones Científicas De Investigación
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide: A high-affinity and selective dopamine D4 receptor ligand.
4-chloro-N-(2-methoxy-phenyl)-2-nitro-benzenesulfonamide: Another compound with similar structural features and biological activities.
Uniqueness
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to interact with dopamine receptors and modulate their activity sets it apart from other similar compounds .
Propiedades
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O3S/c1-2-27-19-7-9-20(10-8-19)28(25,26)22-11-12-23-13-15-24(16-14-23)18-5-3-17(21)4-6-18/h3-10,22H,2,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYESGBMFKNFWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-ethoxy-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2478381.png)
![2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2478383.png)
![2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2478384.png)
![6-imino-N,7,11-trimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2478385.png)
![[(2R)-2-nitrocyclopropyl]benzene](/img/structure/B2478386.png)



![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(thiophene-3-carbonyl)azetidine](/img/structure/B2478392.png)



